Butyl 2-benzamidobenzoate
Overview
Description
Butyl 2-benzamidobenzoate is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-benzamidobenzoate typically involves the condensation of o-phenylenediamine with substituted benzaldehydes, followed by alkylation at the nitrogen atom using butyl bromide in the presence of a phase-transfer catalyst . This method ensures the formation of the desired benzimidazole derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-benzamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, phase-transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler benzimidazole compounds .
Scientific Research Applications
Butyl 2-benzamidobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Butyl 2-benzamidobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit voltage-gated calcium channels, affecting cellular signaling and function . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: A simpler ester derivative with different chemical properties.
N-Butyl-1H-benzimidazole: Another benzimidazole derivative with similar structural features but different biological activities.
Uniqueness
Butyl 2-benzamidobenzoate stands out due to its unique combination of the benzimidazole nucleus and butyl group, which enhances its lipophilicity and ability to interact with biological targets. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
butyl 2-benzamidobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-11-7-8-12-16(15)19-17(20)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXRPCRAOKYBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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